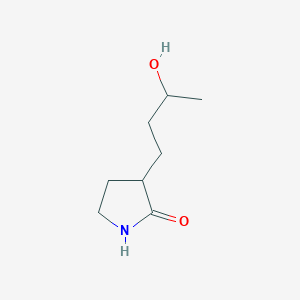

3-(3-Hydroxybutyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-(3-hydroxybutyl)pyrrolidin-2-one |

InChI |

InChI=1S/C8H15NO2/c1-6(10)2-3-7-4-5-9-8(7)11/h6-7,10H,2-5H2,1H3,(H,9,11) |

InChI Key |

VHBFEGHNPBKOQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1CCNC1=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Hydroxybutyl Pyrrolidin 2 One and Analogues

Total Synthesis Approaches to the Pyrrolidinone Nucleus

The construction of the pyrrolidinone ring can be achieved through either linear or convergent synthetic routes. acs.org

Linear Synthetic Routes

Linear sequences involve the stepwise construction of the molecule, often starting from simple, acyclic precursors. nih.gov A common strategy involves the formation of a γ-amino acid or a related derivative, which then undergoes intramolecular cyclization to form the lactam ring. For instance, a six-step synthesis starting from a chiral Morita–Baylis–Hillman (MBH) adduct has been reported. nih.gov This sequence includes ozonolysis, stereoselective ketone reduction, deprotection, and a final amidation to form the pyrrolidinone ring. nih.gov Another approach utilizes the reduction of a carboxylic acid group in a protected 4-amino-(S)-2-hydroxybutylic acid to a primary alcohol, followed by halogenation and amine cyclization. google.com

Convergent Synthetic Strategies

Convergent syntheses involve the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages. This approach can be more efficient for complex molecules. A notable example is a one-pot, three-component reaction to synthesize polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives. nih.gov This method involves the acid-catalyzed condensation of an aromatic aldehyde and an amine to form an imine, which then reacts with an enol derivative to construct the pyrrolidinone scaffold. nih.gov Another convergent approach involves the coupling of three fragments to synthesize complex natural products containing the pyrrolidinone core. researchgate.net

Stereoselective Synthesis of 3-(3-Hydroxybutyl)pyrrolidin-2-one and Related Hydroxy-Pyrrolidinones

The biological activity of pyrrolidinone derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral starting materials (chiral pool synthesis) or the application of chiral catalysts (asymmetric catalysis).

The chiral pool refers to the collection of abundant, naturally occurring chiral molecules that can be used as starting materials for the synthesis of more complex chiral compounds. nih.gov (S)-Malic acid is a readily available chiral building block that has been utilized in the synthesis of chiral 3-hydroxypyrrolidine derivatives. researchgate.netgoogle.com For example, a method for preparing chiral N-benzyl-3-hydroxypyrrolidine involves the condensation of natural malic acid with benzylamine, followed by a reduction step. google.com L- and D-glutamic acids, as well as trans-4-hydroxy-L-proline, have also been converted to corresponding 3-substituted-5-hydroxymethyl-2-pyrrolidinone nucleoside analogs. nih.gov

Asymmetric catalysis employs a chiral catalyst to control the stereochemical outcome of a reaction. This approach has been successfully applied to the synthesis of chiral pyrrolidines and their derivatives.

Palladium-Catalyzed Carboamination:

Palladium-catalyzed carboamination reactions have emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. nih.govnih.govthieme-connect.com These reactions involve the intramolecular insertion of an alkene into a palladium-nitrogen bond, followed by carbon-carbon bond-forming reductive elimination. nih.gov This methodology has been used to generate enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines with high enantioselectivity (up to 94% ee). nih.govthieme-connect.com The development of tandem N-arylation/carboamination reactions further expands the utility of this method, allowing for the modular assembly of N-aryl-2-allyl pyrrolidines from simple precursors. nih.gov More recently, a photoexcited palladium-catalyzed enantioselective and regioselective cyclization of 1,3-dienes with 2-bromoamides has been developed to access chiral γ-lactams, which are precursors to chiral pyrrolidines. acs.org

Biocatalytic Methods:

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govnih.gov Lipases, for instance, have been employed in the enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones through the kinetic resolution of the corresponding acetoxy derivatives. doi.org Oxygenating biocatalysts, such as cytochrome P450s and flavin-dependent monooxygenases, are capable of introducing hydroxyl groups with high selectivity, which is a key step in the synthesis of hydroxy-pyrrolidinones. nih.gov

Diastereoselective Approaches

The synthesis of specific stereoisomers of this compound and its analogs relies heavily on diastereoselective methods that control the three-dimensional arrangement of atoms. Key strategies include intramolecular SN2 processes and aza-Claisen rearrangements.

Intramolecular SN2 Processes: Intramolecular SN2 (bimolecular nucleophilic substitution) reactions are a powerful tool for forming cyclic compounds, including the pyrrolidinone ring. In this approach, a molecule containing both a nucleophile and a leaving group undergoes an internal cyclization. youtube.com The stereochemistry of the resulting product is precisely controlled by the configuration of the starting material. For the synthesis of 3-substituted pyrrolidinones, this typically involves a linear precursor where a nitrogen nucleophile attacks an electrophilic carbon center, leading to ring closure. The stereocenters present in the acyclic precursor direct the formation of specific diastereomers of the final cyclic product. For instance, the cyclization of a chiral amino ester enolate can proceed with high diastereoselectivity to form a functionalized pyrrolidine (B122466). This method is particularly effective for creating stereochemically rich pyrrolidines in a single step, influenced by a single chiral center in the substrate.

A related strategy, the intramolecular SN2' reaction, involves the nucleophilic attack on an allylic system, which can also be rendered highly diastereoselective. By using chiral catalysts, such as binaphthol-derived phosphoramides, it is possible to achieve enantioselective cyclization, constructing quaternary stereogenic centers with high precision.

Aza-Claisen Rearrangement: The aza-Claisen rearrangement is a type of rsc.orgrsc.org-sigmatropic rearrangement that is instrumental in forming carbon-carbon bonds and introducing nitrogen-containing functionalities with stereocontrol. wikipedia.orgorganic-chemistry.org This concerted pericyclic reaction involves the thermal or Lewis acid-catalyzed rearrangement of an N-allyl vinyl amine or related structure. wikipedia.orgnih.gov The reaction proceeds through a highly ordered, chair-like transition state, which allows for the efficient transfer of chirality from the starting material to the product, thus creating new stereocenters with high diastereoselectivity. organic-chemistry.org

In the context of synthesizing substituted pyrrolidinones, an aza-Claisen rearrangement can be a key step in a multi-step sequence to introduce the desired side chain at the C3 position with specific stereochemistry. wikipedia.orgnih.gov For example, a suitably substituted allylic amine can undergo rearrangement to form a γ,δ-unsaturated amide, which can then be further manipulated and cyclized to yield the target pyrrolidinone. The stereochemistry of the substituents on the newly formed C-C bond is dictated by the geometry of the starting alkene and the stereochemical information embedded in the allylic amine. This method has been successfully employed in the synthesis of complex natural products and other biologically active molecules. rsc.org

Precursors and Intermediate Compounds in Pyrrolidinone Synthesis

The construction of the this compound molecule relies on the strategic use of various precursors and the formation of key intermediates.

Utility of Hydroxybutyronitrile Compounds as Precursors

Hydroxybutyronitrile compounds are valuable and versatile precursors for the synthesis of pyrrolidinone derivatives. A notable example is the use of 4-halo-3-hydroxybutyronitrile as a starting material for producing 3-hydroxypyrrolidine. google.com The synthesis involves the reduction of the nitrile group to a primary amine, which is followed by an in situ intramolecular cyclization to form the pyrrolidine ring. google.com This process is efficient and can be adapted to produce chiral pyrrolidinols if an optically active hydroxybutyronitrile is used. google.com

The general utility of nitriles in forming the pyrrolidinone ring stems from their reactivity. The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.com This amine can then act as a nucleophile to close the ring. Alternatively, the nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, which can then be used to form the amide bond of the lactam. youtube.com Tandem reactions, such as the aza-Prins-Ritter reaction, also utilize nitriles to construct substituted pyrrolidine rings. rsc.org

Pyrroline (B1223166) Ring Construction Methodologies

Several robust methodologies are employed for the construction of the pyrroline or pyrrolidinone ring, which forms the core of the target molecule.

Cycloaddition Reactions: The [3+2] cycloaddition is a prominent method for synthesizing five-membered rings like pyrrolidine. youtube.com This reaction involves a 1,3-dipole reacting with a dipolarophile. nih.gov Specifically, the reaction of azomethine ylides with alkenes is a powerful tool for generating highly substituted pyrrolidines with excellent stereocontrol. nih.govacs.org These reactions can be performed as three-component reactions, which increases their efficiency by combining multiple starting materials in a single step to create complex products. rsc.org Novel [3+2] cycloaddition reactions, for instance between azaoxyallyl cations and ethylenes, have been developed to yield multi-substituted pyrrolidinones. rsc.org

Oxidative Cyclization: This method involves the formation of the heterocyclic ring through an oxidation process. For example, electrochemical methods like the Kolbe reaction can be used for the oxidative cyclization and subsequent functionalization of 2-pyrrolidinones. acs.org This approach is amenable to continuous flow chemistry, which offers advantages for scaling up production. acs.org Another strategy is the aldehyde-directed oxidative [3+2] cascade annulation, which has been used to synthesize related fused-ring systems. acs.org

Cyclocarbonylation: This process involves the incorporation of carbon monoxide into an organic molecule to form a cyclic carbonyl compound. Palladium-catalyzed cyclocarbonylation of propargyl amines is a known method for producing substituted 2-oxo-dihydropyrroles (pyrrolinones). This approach provides a direct route to the pyrrolinone core structure.

Other notable methods for constructing the pyrrolidine ring include the ring contraction of larger rings like piperidines rsc.org or pyridines nih.gov, and various cascade reactions that form multiple bonds in a single, efficient process. acs.org

Strategies for Introducing and Modifying the Hydroxybutyl Moiety

The introduction of the 3-hydroxybutyl side chain at the C3 position of the pyrrolidin-2-one ring can be achieved through several strategic approaches. These can be broadly categorized into methods that build the ring onto a precursor already containing the side chain, and methods that add or modify the side chain after the ring has been formed.

One primary strategy is the alkylation of a pre-formed pyrrolidinone ring . This typically involves the generation of an enolate at the C3 position by treatment with a strong base, followed by reaction with an appropriate electrophile. To introduce the 3-hydroxybutyl chain, a four-carbon electrophile with a protected hydroxyl group, such as a 1-bromo-3-(tert-butyldimethylsilyloxy)butane, could be used. Subsequent deprotection would reveal the hydroxyl group. Regio- and enantioselective hydroalkylation reactions of 3-pyrrolines have also been developed to introduce alkyl substituents at the C3 position. organic-chemistry.org

Another approach involves starting with a precursor that already contains the desired side chain or a close variant. For instance, a linear precursor containing the hydroxybutyl group can be designed to undergo intramolecular cyclization to form the pyrrolidinone ring. This is exemplified by syntheses that start from derivatives of 1,2,4-butanetriol, where the core structure of the side chain is present from the beginning. google.com

Modification of an existing side chain is also a viable strategy. A pyrrolidinone with a different functional group at the C3 position can be chemically transformed into the desired hydroxybutyl group. For example, a C3 side chain containing an ester could be reduced to a primary alcohol. nih.gov Or, a side chain with a terminal alkene could undergo hydroboration-oxidation to install the hydroxyl group at the desired position. The synthesis of related compounds has shown that it is possible to have long side chains containing functionalities like esters or nitriles, which can be subsequently modified. nih.gov

Finally, organometallic addition reactions can be used to construct the side chain. For example, the addition of an organometallic reagent corresponding to the hydroxybutyl group (with appropriate protection) to a C3-keto-pyrrolidinone, followed by reduction, could install the desired substituent.

Computational Chemistry Applications in 3 3 Hydroxybutyl Pyrrolidin 2 One Research

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis is fundamental to understanding a molecule's behavior, as its three-dimensional shape dictates its physical properties and how it interacts with biological targets. lumenlearning.com For a flexible molecule like 3-(3-hydroxybutyl)pyrrolidin-2-one, which contains a five-membered ring and a flexible side chain with multiple rotatable bonds, exploring the potential energy surface to identify stable conformers is a critical first step in its computational characterization. researchgate.net

Molecular mechanics (MM) methods offer a computationally efficient way to perform conformational searches and energy calculations for large numbers of molecules or for long molecular dynamics simulations. The accuracy of MM calculations is entirely dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system. nih.govnih.gov

For pyrrolidinone systems, general force fields such as the General Amber Force Field (GAFF), CHARMM General Force Field (CGenFF), and Optimized Potentials for Liquid Simulations (OPLS) are often used. researchgate.net However, these general force fields may not always provide sufficient accuracy for all chemical groups and their combinations. researchgate.net Therefore, parameterization and optimization are often necessary. The Force Field Toolkit (ffTK), for instance, can be used to generate optimized parameters for specific molecules like pyrrolidine (B122466) by fitting to high-level quantum mechanical data. researchgate.net This process involves optimizing charges and torsional parameters to ensure the force field can accurately reproduce geometries and energy differences between conformers. nih.govresearchgate.net

| Force Field | Description | Typical Application |

|---|---|---|

| GAFF (General Amber Force Field) | Designed to be compatible with the Amber force fields for proteins and nucleic acids, covering most organic molecules. | Simulations of drug-like molecules with biomolecules. |

| CGenFF (CHARMM General Force Field) | Covers a wide range of chemical groups to be compatible with the CHARMM force fields for biomolecular simulations. researchgate.net | Protein-ligand binding studies and simulations. researchgate.net |

| OPLS (Optimized Potentials for Liquid Simulations) | A family of force fields optimized to reproduce properties of liquids, particularly useful for solvent effects and free energy calculations. | Calculation of properties in condensed phases. |

Quantum mechanical (QM) methods provide a more accurate description of molecular systems by solving the Schrödinger equation. Density Functional Theory (DFT) is a widely used QM method that balances accuracy and computational cost, making it a powerful tool for studying pyrrolidinone systems. nih.govacs.orgarabjchem.org

Studies on the 2-pyrrolidone core, the parent structure of this compound, have utilized DFT to investigate equilibrium structures, intermolecular hydrogen bonding, thermodynamic parameters, and vibrational frequencies. nih.govacs.org The B3LYP hybrid functional combined with basis sets like 6-31G* or 6-311++G(d,p) has been shown to be effective for calculating properties of substituted pyrrolidinones. arabjchem.orgmdpi.com These calculations can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. arabjchem.orgmdpi.com Semi-empirical methods, such as PM6, offer a faster, albeit less accurate, alternative for initial geometry optimization before refinement with higher-level theories. scispace.com

| Property | Calculated Value | Significance |

|---|---|---|

| Heat of Formation | Varies with temperature | Indicates the stability of the molecule. |

| Dipole Moment | ~3-5 Debye | Reflects the molecule's overall polarity. |

| HOMO Energy | ~ -7.0 eV | Relates to the ability to donate an electron. arabjchem.org |

| LUMO Energy | ~ 0.5 eV | Relates to the ability to accept an electron. arabjchem.org |

| HOMO-LUMO Gap | ~ 7.5 eV | Indicates chemical reactivity and kinetic stability. |

Due to the flexibility of the 3-(3-hydroxybutyl) side chain, simple energy minimization is insufficient to find the global minimum energy conformation. Advanced sampling algorithms are required to explore the vast conformational space.

Molecular Dynamics (MD) simulations compute the trajectory of atoms over time, allowing for the exploration of different conformational states. readthedocs.io MD studies on pyrrolidinone analogs have been used to investigate their dynamic behavior and interactions with their environment, such as in the active sites of enzymes. nih.govresearchgate.net These simulations provide insights into how the molecule adapts its shape, which is crucial for understanding binding mechanisms. nih.gov

Monte Carlo (MC) methods provide an alternative way to sample conformational space. A Monte Carlo Multiple Minimum (MCMM) search, for example, involves generating random new conformations and accepting or rejecting them based on their energy. This allows the search to escape local energy minima and explore a broader region of the potential energy surface.

These advanced methods generate a large ensemble of structures, which can then be clustered and analyzed to understand the relative populations of different conformers under specific conditions. researchgate.net

| Parameter | Typical Value/Setting | Description |

|---|---|---|

| Ensemble | NVT (Canonical) | Simulation at constant number of particles, volume, and temperature. |

| Temperature | 298.15 K (25 °C) | The temperature at which the simulation is run. |

| Time Step | 1-2 fs | The small time interval between successive steps in the simulation. |

| Simulation Time | 10-100 ns or longer | The total duration of the simulation, determining the extent of sampling. |

| SHAKE algorithm | On | Constrains bonds involving hydrogen atoms to allow for a larger time step. |

| Trajectory Output | Every 10-100 ps | The frequency at which the coordinates of the system are saved. |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

For pyrrolidinone-containing compounds, molecular docking has been successfully applied to predict binding modes within various enzyme active sites. For example, docking studies of a pyrrolidinone analog, MMK16, into the active sites of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes helped to rationalize its anti-inflammatory activity. nih.govresearchgate.net Similarly, a virtual screening protocol that included molecular docking identified novel 3-hydroxy-3-pyrrolin-2-one derivatives as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in inflammation. nih.govnih.gov

The docking process places the ligand in multiple possible poses within the target's binding site and scores them based on a scoring function. The resulting poses reveal key intermolecular interactions, such as:

Hydrogen bonds: The hydroxyl and amide groups of this compound are potential hydrogen bond donors and acceptors.

Van der Waals interactions: The aliphatic butyl chain and the pyrrolidinone ring can form favorable contacts with nonpolar residues in the binding pocket.

Hydrophobic interactions: The butyl group can interact with hydrophobic pockets in the target protein.

These predicted interactions provide a structural hypothesis for the molecule's biological activity.

Beyond predicting the binding pose, docking programs provide a score that serves as an estimate of the binding affinity. While these scores are not always quantitatively precise, they are highly effective for ranking different molecules and prioritizing candidates for synthesis and experimental testing. nih.gov

In the study of mPGES-1 inhibitors, docking and subsequent analysis of the binding poses allowed researchers to select a small set of compounds from a large library for biological validation, leading to the discovery of active molecules in the low micromolar range. nih.govnih.gov This demonstrates how computational assessment can significantly accelerate the drug discovery process. By analyzing the predicted interactions of a lead compound like this compound, medicinal chemists can design new derivatives with modified functional groups to enhance favorable interactions or remove unfavorable ones, thereby optimizing binding affinity and potency.

| Compound | Docking Score (Arbitrary Units) | Key Predicted Interactions | Experimental Activity (IC₅₀) |

|---|---|---|---|

| Compound 2 (a 3-hydroxy-3-pyrrolin-2-one derivative) | High (Favorable) | H-bond with Arg126, interaction with Ser127 | 1.1 µM |

| Compound 3 (a 3-hydroxy-3-pyrrolin-2-one derivative) | High (Favorable) | H-bond with Arg126, interaction with Tyr130 | 3.5 µM |

Structure-Based Drug Design Principles Applied to this compound Derivatives

Structure-based drug design (SBDD) is a cornerstone of modern drug discovery, relying on the three-dimensional structure of a biological target to design and optimize potential drug candidates. This approach is particularly valuable for designing derivatives of this compound, aiming to enhance their binding affinity and selectivity for specific protein targets. The fundamental principle of SBDD is to design molecules that fit precisely into the target's binding site, much like a key fits into a lock. nih.gov

The SBDD process typically begins with the determination of the 3D structure of the target protein, often through experimental methods like X-ray crystallography or NMR spectroscopy. nih.gov In the absence of an experimental structure, computational techniques such as homology modeling can be employed to build a reliable 3D model. nih.gov Once the target structure is available, computational methods like molecular docking, pharmacophore modeling, and virtual screening are used to identify and optimize lead compounds.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. For derivatives of this compound, docking studies can elucidate the key interactions between the compound and the amino acid residues in the binding pocket of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of docking studies are often scored to estimate the binding affinity, helping to prioritize which derivatives to synthesize and test experimentally. For instance, in a study on related pyrrolidinone derivatives, molecular docking was used to predict the binding modes of compounds within the active site of a target enzyme, guiding the selection of candidates for further biological evaluation. nih.govnih.gov

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active this compound derivatives, a pharmacophore model can be generated to capture the common structural features responsible for their activity. nih.gov This model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the desired biological activity. mdpi.comresearchgate.net A typical pharmacophore model might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.gov

Virtual Screening: This computational technique involves the rapid screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov By using methods like molecular docking and pharmacophore-based screening, virtual screening can significantly reduce the number of compounds that need to be tested experimentally, saving time and resources. nih.gov For example, a virtual screening campaign could be used to identify new derivatives of this compound from a virtual library of millions of compounds, based on their predicted ability to bind to a specific target.

The application of these structure-based drug design principles allows for a more rational and efficient approach to the discovery of novel therapeutics based on the this compound scaffold. By understanding the molecular basis of interaction between these compounds and their biological targets, researchers can design more potent and selective drug candidates.

Detailed Research Findings

While specific research focusing solely on this compound is limited, studies on structurally related compounds provide valuable insights into the application of computational methods. For example, research on 3-hydroxy-3-pyrrolin-2-one derivatives as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) utilized a multi-step virtual screening protocol. nih.govnih.gov This involved ligand-based shape alignment followed by molecular docking to identify promising candidates. nih.govnih.gov The identified compounds showed inhibitory activity in the low micromolar range, demonstrating the effectiveness of the computational approach. nih.govnih.gov

In another study, pyrrolidine-2,3-dione (B1313883) derivatives were investigated as inhibitors of P. aeruginosa PBP3. nih.gov The researchers identified key structural features necessary for inhibition, such as a 3-hydroxyl group and a heteroaryl group attached to the pyrrolidine ring. nih.gov This information is crucial for the rational design of more potent inhibitors.

The following tables represent the type of data typically generated in such computational and experimental studies.

Table 1: Molecular Docking Scores of Hypothetical this compound Derivatives

| Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |

| Compound A | Enzyme X | -8.5 | Hydrogen bond with Ser123, Hydrophobic interaction with Leu89 |

| Compound B | Receptor Y | -9.2 | Hydrogen bond with Asn234, Pi-cation interaction with Arg198 |

| Compound C | Enzyme X | -7.9 | Hydrogen bond with Ser123, Hydrophobic interaction with Val91 |

| Compound D | Receptor Y | -8.8 | Hydrogen bond with Asn234, Hydrophobic interaction with Phe250 |

This table is illustrative and does not represent actual experimental data for this compound.

Table 2: Pharmacophore Model Features for a Series of Active Pyrrolidinone Derivatives

| Feature | Type | Location (Relative to Pyrrolidinone Core) |

| Feature 1 | Hydrogen Bond Donor | 3-hydroxyl group |

| Feature 2 | Hydrogen Bond Acceptor | Carbonyl oxygen of the lactam |

| Feature 3 | Hydrophobic Center | Butyl side chain |

| Feature 4 | Exclusion Volume | Positioned to avoid steric clash with a specific residue |

This table is a generalized representation of a pharmacophore model.

Table 3: Virtual Screening Hit Identification

| Database Screened | Number of Compounds | Screening Method | Number of Hits |

| ZINC Database | 1,000,000 | Pharmacophore-based | 5,000 |

| Internal Library | 50,000 | Docking-based | 1,200 |

This table illustrates the typical workflow and outcomes of a virtual screening campaign.

Structure Activity Relationship Sar Studies and Biological Target Elucidation

Analysis of Structural Determinants for Modulating Biological Effects in Pyrrolidinone Analogues

The biological activity of pyrrolidinone analogues can be finely tuned by strategic chemical modifications to the core ring and its side chains. nih.gov These modifications can alter the compound's size, shape, polarity, and ability to interact with biological targets.

Substitutions on the pyrrolidinone ring are a key determinant of a compound's biological profile. The nature and position of these substituents can influence everything from the molecule's basicity to its binding affinity for specific proteins. nih.gov

Substitution at C-3 and C-4: The activity of pyrrolidinone analogues is often influenced by the substituent at the C-3 position. nih.gov For instance, in a series of pyrrolidine-2,5-dione analogues, a non-aromatic sec-butyl group at this position was found to positively affect anticonvulsant activity. nih.gov Meanwhile, substituents at the C-4 position can affect the puckering of the ring, which in turn alters the spatial orientation of other functional groups. nih.gov

Substitution at the Nitrogen Atom (N-1): The nitrogen atom of the pyrrolidine (B122466) ring is a privileged position for substitution, with a high percentage of FDA-approved pyrrolidine drugs being substituted at this position. nih.gov The basicity of the scaffold is strongly affected by substituents on the nitrogen, particularly charged groups. nih.gov Unsubstituted nitrogen atoms in some pyrrolidine series have been associated with weaker agonist activity compared to their tertiary amine counterparts. nih.gov

Impact on Biological Activity: In one study on pyrrolidine-2,3-dione (B1313883) derivatives, halogen-substituted benzoyl- and phenyl groups at positions 4 and 5 of the core scaffold were found to be required for inhibitory activity against certain enzymes. nih.gov This highlights that even subtle electronic changes to substituents on the ring can have a profound impact on biological function.

The 3-hydroxybutyl side chain is a critical functional group that significantly contributes to the biological activity and selectivity of the parent compound. Its length, flexibility, and the presence of the hydroxyl group are pivotal for molecular interactions.

Importance of the Hydroxyl Group: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding pockets of target proteins. In studies of pyrrolidine-2,3-dione derivatives as inhibitors of P. aeruginosa PBP3, a 3-hydroxyl group substitution was identified as a key structural property required for inhibition. nih.gov

Influence of Chain Length and Structure: The length and structure of an alkyl side chain can determine how well a molecule fits into a target's binding site. In the development of histone deacetylase (HDAC) inhibitors, for example, varying the length of a linker chain (spacer) was a key strategy to optimize inhibitory activity. nih.gov Similarly, for 3-(3-hydroxyphenyl)pyrrolidine analogues designed to target the dopamine (B1211576) D₃ receptor, a series of N-alkyl chains of varying lengths (from pentyl to decyl) were used to probe the size tolerance of the receptor's binding pocket. nih.gov This principle suggests that the four-carbon length of the hydroxybutyl chain is likely an optimized feature for interaction with its specific biological targets.

Many biological targets, such as enzymes and receptors, are chiral. Consequently, the different stereoisomers of a chiral drug can exhibit vastly different biological activities and potencies. nih.gov The pyrrolidine ring contains stereogenic carbons, making the spatial orientation of its substituents a critical factor for its biological profile. nih.gov

In research focused on 3-(3-hydroxyphenyl)pyrrolidine analogues, enantiomers were specifically synthesized to investigate the chirality preference of the orthosteric binding site of the dopamine D₃ receptor. nih.gov This demonstrates a common and critical strategy in drug design, where establishing the optimal stereochemistry can lead to significantly enhanced potency and selectivity for the desired biological target. For instance, in one series of pyrrolidinone derivatives targeting the 5-HT₃ receptor, the (S)-enantiomer of a quinuclidine (B89598) derivative showed subnanomolar binding affinity, comparable to the potent reference ligand granisetron. nih.gov

Identification of Molecular Targets through Biochemical and Cellular Assays

Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action. This is typically achieved through a combination of in vitro biochemical and cellular assays that measure the compound's interaction with a panel of receptors and enzymes.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays often involve using a radiolabeled ligand that is known to bind to the receptor and measuring the ability of the test compound to displace it. The results are typically reported as an inhibition constant (Ki) or an IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.

While direct binding data for 3-(3-Hydroxybutyl)pyrrolidin-2-one is not broadly published, studies on structurally similar pyrrolidine and pyrrolidone compounds have identified specific receptor targets, suggesting potential activities for this class of molecules.

Table 1: Examples of Receptor Binding for Pyrrolidine/Pyrrolidone Analogues

| Compound Class | Receptor Target | Finding |

|---|---|---|

| Pyrrolidone Derivatives | 5-HT₃ Receptor | Novel derivatives showed potent ability to inhibit [³H]granisetron binding, with some compounds exhibiting subnanomolar affinity. nih.gov |

| 3-(3-Hydroxyphenyl)pyrrolidine Analogues | Dopamine D₃ Receptor | Analogues were designed to probe the receptor's binding pocket to enhance affinity and selectivity. nih.gov |

This table is based on data from analogues and does not represent direct findings for this compound itself.

Enzyme inhibition studies are performed to assess whether a compound can interfere with the activity of a specific enzyme. bioivt.com These assays are critical for identifying potential therapeutic agents that act by blocking key enzymatic pathways.

Analogues of this compound have been investigated for their ability to inhibit various enzymes, demonstrating the therapeutic potential of the pyrrolidine/pyrrolidone scaffold.

Table 2: Examples of Enzyme Inhibition by Pyrrolidine-Based Compounds

| Inhibitor Class | Target Enzyme | Key Result (IC₅₀) |

|---|---|---|

| Pyrrolidine-derived Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | Compounds exhibited potent inhibition with IC₅₀ values ranging from 12.37 µM to 54.10 µM. nih.gov |

| Pyrrolidine-2,3-dione Derivatives | P. aeruginosa Penicillin-Binding Protein 3 (PBP3) | Several derivatives inhibited the enzyme in a concentration-dependent manner. nih.gov |

| Pyrrolidine Sulfonamide Derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | A derivative with a 4-trifluorophenyl substitution showed the best inhibition with an IC₅₀ of 11.32 µM. nih.gov |

This table is based on data from analogues and does not represent direct findings for this compound itself.

Network Pharmacology and Systems Biology Approaches for Target Deconvolution

The comprehensive identification of the biological targets of a bioactive compound, a process known as target deconvolution, is crucial for understanding its mechanism of action and predicting potential therapeutic effects and off-target activities. While direct experimental studies on the network pharmacology of This compound are not extensively available in public databases, the principles of these advanced computational approaches provide a framework for its future investigation.

Network pharmacology and systems biology are interdisciplinary fields that utilize computational analysis of large-scale biological data to understand how drugs interact with complex biological systems. nih.govrsc.org These approaches move beyond the "one drug, one target" paradigm to a more holistic "one drug, multiple targets" perspective, which is often more representative of how small molecules exert their effects in a living organism. rsc.org

The general workflow of a network pharmacology study to deconvolute the targets of a compound like This compound would involve several key steps:

Compound Target Prediction: Utilizing various databases and computational tools to predict potential protein targets based on the chemical structure of the compound.

Disease-Associated Gene Collection: Identifying genes and proteins that are known to be involved in specific diseases, such as inflammatory disorders.

Network Construction: Building a protein-protein interaction (PPI) network to visualize the complex relationships between the predicted compound targets and the disease-associated genes.

Network Analysis and Pathway Enrichment: Analyzing the network to identify key nodes (hub proteins) and signaling pathways that are significantly modulated by the compound. This can reveal the molecular pathways through which the compound may exert its therapeutic effects. frontiersin.orgnih.gov

For instance, studies on other anti-inflammatory compounds have successfully used network pharmacology to identify key targets and pathways, such as the MAPK signaling pathway, and transcription factors like STAT3 and NF-κB. nih.gov While awaiting specific studies on This compound , the methodologies of network pharmacology and systems biology represent a powerful future direction for elucidating its complete biological target profile. rsc.orgnih.gov

Table 1: Representative Databases and Tools for Network Pharmacology and Systems Biology

| Database/Tool | Function | Reference |

| SwissTargetPrediction | Predicts protein targets of small molecules based on chemical similarity. | frontiersin.org |

| GeneCards | A comprehensive database of human genes, their functions, and their involvement in diseases. | frontiersin.org |

| STRING | A database of known and predicted protein-protein interactions. | youtube.com |

| Cytoscape | An open-source software platform for visualizing complex networks and integrating these with any type of attribute data. | youtube.com |

| KEGG (Kyoto Encyclopedia of Genes and Genomes) | A database resource for understanding high-level functions and utilities of the biological system, such as the cell, the organism and the ecosystem, from molecular-level information. | nih.gov |

Mechanistic Investigations of Action at the Molecular Level (e.g., inflammatory pathway modulation)

While comprehensive network pharmacology data for This compound is emerging, research on the broader class of pyrrolidin-2-one derivatives provides significant insights into their potential anti-inflammatory mechanisms. These studies suggest that compounds containing the pyrrolidin-2-one scaffold can modulate key inflammatory pathways at the molecular level.

A significant body of research has focused on the role of pyrrolidin-2-one derivatives as inhibitors of enzymes involved in the arachidonic acid cascade, a critical pathway in inflammation. Specifically, cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key targets. The inhibition of these enzymes reduces the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Recent studies have explored the synthesis of novel pyrrolidin-2-one derivatives and their evaluation as anti-inflammatory agents. Some of these derivatives have demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.net In some cases, the anti-inflammatory effect of certain pyrrolidinone derivatives has been found to be comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).

The molecular interactions of these compounds with their targets are often investigated using in silico docking studies, which can predict the binding affinity and orientation of the compound within the active site of the target protein. researchgate.net These computational models, combined with experimental data, are instrumental in elucidating the structure-activity relationships of this class of compounds.

Table 2: Investigated Anti-Inflammatory Mechanisms of Pyrrolidin-2-one Derivatives

| Molecular Target/Pathway | Effect of Inhibition | Relevant Compound Class | Reference |

| Cyclooxygenase (COX) | Decreased production of prostaglandins | Pyrrolidine derivatives | researchgate.net |

| Lipoxygenase (LOX) | Decreased production of leukotrienes | Pyrrolidin-2-one derivatives | |

| NF-κB Inducing Kinase (NIK) | Inhibition of the non-canonical NF-κB pathway | Pyrrolidinone derivatives | nih.gov |

| NF-κB Signaling Pathway | Reduced expression of pro-inflammatory genes | Pyrrolidinone derivatives | nih.gov |

Metabolic Studies of 3 3 Hydroxybutyl Pyrrolidin 2 One in Preclinical Models

Elucidation of Metabolic Pathways (e.g., hydroxylation, glucuronidation, oxidative deamination)

The biotransformation of xenobiotics like 3-(3-Hydroxybutyl)pyrrolidin-2-one typically involves a series of enzymatic reactions categorized into Phase I and Phase II metabolism. These pathways modify the compound's structure to facilitate its elimination from the body.

Hydroxylation: As a primary Phase I oxidative reaction, hydroxylation introduces a hydroxyl (-OH) group onto the molecule, increasing its polarity. This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver. For this compound, potential sites for hydroxylation include the pyrrolidinone ring and the butyl side chain. The addition of another hydroxyl group would create a dihydroxy metabolite, significantly enhancing its water solubility. Studies on similar N-substituted pyrrolidines have demonstrated that regio- and stereoselective hydroxylation is a common metabolic route, often mediated by specific monooxygenase enzymes. nih.govresearchgate.net

Glucuronidation: This is a crucial Phase II conjugation reaction where a glucuronic acid moiety is attached to the parent compound or its Phase I metabolites. wikipedia.org The process is catalyzed by UDP-glucuronosyltransferases (UGTs) and dramatically increases the water solubility and molecular weight of the substrate, preparing it for excretion. nih.gov The existing secondary alcohol on the 3-hydroxybutyl side chain of the parent compound is a prime site for direct glucuronidation. Furthermore, any new hydroxyl groups introduced during Phase I hydroxylation can also undergo subsequent glucuronidation, leading to the formation of glucuronide conjugates. nih.govnih.gov

Oxidative Deamination: This metabolic process involves the removal of an amine group and primarily occurs in the liver. wikipedia.org While the pyrrolidinone structure contains a lactam (a cyclic amide), ring-opening hydrolysis could potentially expose an amine that could then undergo oxidative deamination, a pathway catalyzed by enzymes such as monoamine oxidases. wikipedia.org This would lead to the formation of an α-keto acid and ammonia. wikipedia.org In the catabolism of amino acids, this is a common pathway for generating more metabolizable forms of a compound. wikipedia.org For pyrrolidinone derivatives, this is generally considered a less common pathway compared to oxidation and conjugation.

Characterization of Major Metabolites and Their Chemical Structures

Identifying the major metabolites of this compound is essential for a complete understanding of its disposition. This is typically achieved by analyzing biological samples (e.g., plasma, urine, feces) from preclinical species using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Based on the established metabolic pathways, several major metabolites can be predicted.

Studies on analogous pyrrolidinone compounds have shown that metabolism often involves a combination of oxidation of the pyrrolidine (B122466) ring and reduction of keto groups. researchgate.net For this compound, the primary metabolic transformations would likely involve modifications to the side chain and conjugation.

Table 1: Potential Major Metabolites of this compound (Note: This table presents hypothetical structures based on common metabolic pathways for similar compounds.)

| Metabolite Name | Proposed Chemical Structure | Metabolic Pathway |

| Parent Compound: this compound |  | - |

| M1: 3-(3-Oxobutyl)pyrrolidin-2-one |  | Oxidation of secondary alcohol |

| M2: 3-(3,4-Dihydroxybutyl)pyrrolidin-2-one |  | Hydroxylation of the side chain |

| M3: this compound O-glucuronide |  | Glucuronidation at the side chain hydroxyl group |

| M4: 5-Hydroxy-3-(3-hydroxybutyl)pyrrolidin-2-one |  | Hydroxylation of the pyrrolidinone ring |

In Vitro Metabolic Stability Assessment Using Non-Human Enzyme Systems (e.g., liver microsomes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's metabolic clearance in the body. researchgate.netnuvisan.com These assays measure the rate at which a compound is metabolized by liver enzyme systems, most commonly liver microsomes or hepatocytes, from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. springernature.comnih.gov Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. nih.gov

The assessment involves incubating this compound with liver microsomes and a necessary cofactor, NADPH, and monitoring the disappearance of the parent compound over time using LC-MS/MS. researchgate.net From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com A short half-life and high clearance suggest the compound is rapidly metabolized, which may impact its oral bioavailability and duration of action in vivo.

Table 2: Illustrative In Vitro Metabolic Stability Data in Liver Microsomes (Note: The following data is illustrative for a generic compound and demonstrates how results for this compound would be presented. Specific values for the target compound are not publicly available.)

| Species | t½ (min) | CLint (µL/min/mg protein) |

| Mouse | 15 | 46.2 |

| Rat | 35 | 19.8 |

| Dog | 58 | 11.9 |

| Monkey | 42 | 16.5 |

| Human | 51 | 13.6 |

Data is based on methodologies described in cited literature. mdpi.com

Excretion Profiles and Mass Balance Studies in Animal Models

Excretion and mass balance studies are definitive investigations conducted in preclinical species, typically rats, to determine the routes and extent of elimination of a drug and its metabolites. eco-vector.com These studies are crucial for ensuring that all metabolic products are accounted for and for identifying the primary pathway of clearance from the body (i.e., via urine or feces).

In a typical study, a radiolabeled version of this compound (e.g., with ¹⁴C or ³H) is administered to the animal models. Urine, feces, and exhaled air are then collected over several days, and the amount of radioactivity in each matrix is quantified. A high recovery of the administered radioactive dose (typically >95%) indicates a complete mass balance. The relative amounts found in urine versus feces reveal whether renal or biliary excretion is the dominant pathway.

Table 3: Representative Mass Balance Study Results in Rats Following a Single Oral Dose (Note: This table is a representative example of data from a mass balance study. Specific data for this compound is not publicly available.)

| Excretion Route | Cumulative % of Administered Dose Recovered (0-72h) |

| Urine | 75.8% |

| Feces | 21.5% |

| Total Recovery | 97.3% |

This illustrative data reflects the type of results obtained from excretion studies as described in the literature. eco-vector.com

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules like 3-(3-Hydroxybutyl)pyrrolidin-2-one. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom.

1D NMR Techniques (¹H, ¹³C)

One-dimensional (1D) NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of a related compound, 3-hydroxybutanone, shows four distinct groups of proton resonances, which corresponds to its structural formula. docbrown.info In a typical ¹H NMR spectrum of a pyrrolidinone derivative, signals corresponding to the protons on the pyrrolidinone ring and the hydroxybutyl side chain would be observed at specific chemical shifts (ppm). docbrown.inforesearchgate.net For instance, experimental ¹H NMR data for similar structures have been recorded in various deuterated solvents like water (H₂O) and chloroform (B151607) (CDCl₃). hmdb.cahmdb.ca The integration of the peak areas in the spectrum reveals the ratio of protons in each unique environment. docbrown.info

¹³C NMR Spectroscopy : Complementing the ¹H NMR data, ¹³C NMR spectroscopy details the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals indicate the type of carbon (e.g., carbonyl, carbinol, methylene). For example, in a substituted fluorenylspirohydantoin, the carbonyl carbons were identified by their characteristic high chemical shifts. bas.bg Predicted ¹³C NMR data for related compounds are available in databases and can serve as a reference for spectral interpretation. hmdb.canp-mrd.orgnp-mrd.org

Table 1: Representative Predicted NMR Data for Similar Structural Motifs

| Nucleus | Predicted Chemical Shift (ppm) Range | Structural Assignment |

|---|---|---|

| ¹H | 3.0 - 4.2 | Protons adjacent to nitrogen or oxygen |

| ¹H | 1.5 - 2.5 | Methylene protons in the pyrrolidinone ring and butyl chain |

| ¹H | 1.1 - 1.3 | Methyl protons |

| ¹³C | 170 - 180 | Carbonyl carbon (C=O) |

| ¹³C | 60 - 75 | Carbons attached to hydroxyl or nitrogen groups |

| ¹³C | 20 - 40 | Methylene carbons |

| ¹³C | 10 - 20 | Methyl carbon |

Note: This table is a generalized representation based on typical chemical shifts for similar functional groups and may not represent the exact values for this compound.

2D NMR Techniques (COSY, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing a more detailed map of the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. wikipedia.org This helps to establish the connectivity of proton-bearing fragments within the molecule, such as the sequence of protons in the hydroxybutyl chain and the pyrrolidinone ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides correlations between protons and carbons that are separated by two or three bonds. wikipedia.orgyoutube.com This is crucial for piecing together the different fragments of the molecule, for example, by showing the connection between the protons on the butyl chain and the carbons of the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, providing a straightforward way to assign which proton is attached to which carbon. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This information is invaluable for determining the three-dimensional structure and stereochemistry of the molecule. bas.bgresearchgate.net

Methodologies for Absolute Configuration Determination (e.g., Modified Mosher Ester Method)

Determining the absolute stereochemistry at the chiral centers of this compound is critical. The modified Mosher ester method is a widely used NMR-based technique for this purpose. nih.govspringernature.comumn.edu This method involves forming diastereomeric esters by reacting the secondary alcohol of the compound with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.edunih.gov By analyzing the differences in the ¹H NMR chemical shifts (Δδ) of the protons in these two diastereomeric esters, the absolute configuration of the alcohol center can be reliably determined. nih.govutoronto.ca

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million. researchgate.net This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. researchgate.netnih.gov For this compound, HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. researchgate.net Techniques like time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) are common high-resolution mass analyzers. researchgate.net

LC-MS and GC-MS for Purity Assessment and Metabolite Identification

Coupling chromatographic separation techniques with mass spectrometry enhances the ability to analyze complex mixtures and identify individual components.

LC-MS (Liquid Chromatography-Mass Spectrometry) : LC-MS is a powerful tool for the analysis of non-volatile and thermally labile compounds. researchgate.net It can be used to assess the purity of a this compound sample by separating it from any impurities prior to mass analysis. mdpi.com Furthermore, LC-MS is widely employed in metabolomics studies to identify metabolites of compounds in biological matrices like plasma or urine. nih.govnih.gov For instance, LC-MS methods have been developed to quantify ketone esters and their metabolites in human plasma. nih.gov The use of tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity for detecting and quantifying compounds in complex samples. researchgate.netnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) : GC-MS is suitable for the analysis of volatile and thermally stable compounds. mdpi.com The compound of interest may require derivatization to increase its volatility for GC-MS analysis. hmdb.ca This technique is routinely used for screening and identifying a wide range of compounds, including drugs and their metabolites, in various samples. nih.govnih.govnih.gov A Py-GC-MS setup, which involves pyrolysis followed by GC-MS, can be used to analyze complex organic materials. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Detailed experimental IR and UV-Vis spectroscopic data for this compound are not available in the reviewed literature. To provide a hypothetical analysis based on the known functional groups present in the molecule (a γ-lactam, a secondary alcohol, and alkane chains), one could predict the expected spectral features.

Hypothetical Infrared (IR) Spectrum Analysis: An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. The presence of the hydroxyl (-OH) group would likely result in a broad absorption band in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) group of the γ-lactam ring would exhibit a strong absorption band, typically around 1680 cm⁻¹. The N-H stretching vibration of the lactam would be expected in the 3200 cm⁻¹ region, potentially overlapping with the -OH band. C-H stretching vibrations from the butyl and pyrrolidinone ring would appear in the 3000-2850 cm⁻¹ range.

Hypothetical Ultraviolet-Visible (UV-Vis) Spectrum Analysis: The pyrrolidin-2-one chromophore is not expected to show strong absorption in the standard UV-Vis range (200-800 nm) as it lacks extended conjugation. Any observed absorption would likely be weak and at shorter wavelengths, corresponding to n→π* and π→π* transitions of the carbonyl group.

It is critical to note that these are theoretical predictions. Without experimental data, a definitive analysis of the functional groups through IR and UV-Vis spectroscopy for this compound cannot be provided.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Hypothetical Conformational Insights: In the absence of crystallographic data, computational modeling could offer theoretical insights into the molecule's preferred conformation. Such studies might explore the orientation of the 3-hydroxybutyl side chain relative to the pyrrolidinone ring and the potential for intramolecular hydrogen bonding between the hydroxyl group and the lactam carbonyl oxygen. However, these would remain theoretical models until validated by experimental X-ray crystallographic data.

Due to the absence of empirical data, no data tables for IR, UV-Vis, or X-ray crystallography can be generated for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.